エニアチン C

概要

説明

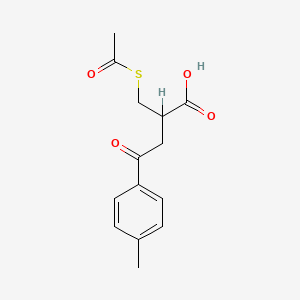

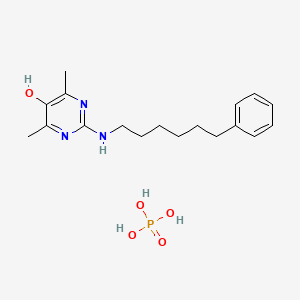

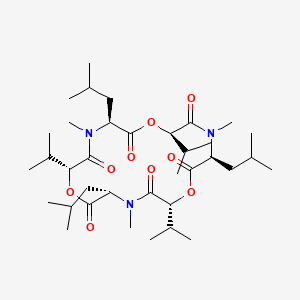

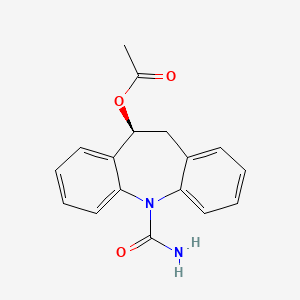

Enniatin C is a member of the enniatin family, which are cyclohexadepsipeptides. These compounds are primarily isolated from Fusarium species of fungi, although they have also been found in other genera such as Verticillium and Halosarpheia . Enniatins are known for their diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

科学的研究の応用

Enniatin C has a wide range of scientific research applications:

Chemistry: Used as a model compound to study cyclodepsipeptide synthesis and structure-activity relationships.

Biology: Investigated for its antifungal and antibiotic properties.

Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects.

Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.

作用機序

Target of Action

Enniatins, including Enniatin C, are cyclohexadepsipeptides isolated largely from Fusarium species of fungi . They have been described as ionophores . The primary targets of Enniatin C are believed to be the store-operated channels (SOC) and the mitochondrial permeability transition pore . These targets play a crucial role in regulating calcium ion (Ca2+) fluxes in cells .

Mode of Action

Enniatin C interacts with its targets, causing significant changes in the cell’s calcium homeostasis . It has been shown to cause an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC . This interaction with the SOC and the mitochondrial permeability transition pore can lead to disturbances in the physiological cation level in the cell .

Biochemical Pathways

Enniatins are biosynthesized by a multifunctional enzyme, termed enniatin synthetase . They are composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The interaction of Enniatin C with its targets affects the calcium homeostasis in the cell, which can have downstream effects on various biochemical pathways .

Result of Action

The interaction of Enniatin C with its targets and the resulting changes in calcium homeostasis can lead to various molecular and cellular effects. These effects include alterations in mitochondrial function, induction of oxidative stress, and changes in mitochondrial membrane permeabilization .

Action Environment

The action, efficacy, and stability of Enniatin C can be influenced by various environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatin C through synergistic effects . .

生化学分析

Biochemical Properties

Enniatin C plays a significant role in biochemical reactions due to its ionophoric nature. It interacts with various biomolecules, including enzymes and proteins, by forming complexes that facilitate the transport of ions across cell membranes. This interaction often leads to disturbances in ion homeostasis within cells. Enniatin C is known to interact with enniatin synthetase, a multifunctional enzyme responsible for its biosynthesis . The compound’s ability to form cation-selective pores in lipid bilayers is a key aspect of its biochemical properties .

Cellular Effects

Enniatin C exerts profound effects on various cell types and cellular processes. It disrupts cell function by altering ion gradients, which can lead to cell death. Enniatin C has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in certain cell lines by increasing the permeability of cell membranes to cations . Additionally, enniatin C’s cytotoxic effects are linked to its ability to disrupt mitochondrial function and generate reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of enniatin C involves its ionophoric properties. Enniatin C forms complexes with cations, facilitating their transport across cell membranes. This process disrupts the normal physiological concentrations of ions, leading to cellular stress and apoptosis. Enniatin C also interacts with specific enzymes, such as enniatin synthetase, which catalyzes its biosynthesis . The compound’s ability to bind to and disrupt mitochondrial membranes further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of enniatin C can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to enniatin C in vitro has been shown to result in sustained cytotoxic effects, including apoptosis and disruption of cellular metabolism . In vivo studies have demonstrated that enniatin C can accumulate in tissues over time, leading to prolonged toxic effects .

Dosage Effects in Animal Models

The effects of enniatin C in animal models are dose-dependent. At low doses, enniatin C may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that enniatin C can induce adverse effects such as hepatotoxicity and nephrotoxicity at high doses . Additionally, enniatin C’s impact on the intestinal microbiota has been observed to vary with dosage, potentially leading to dysbiosis .

Metabolic Pathways

Enniatin C is involved in several metabolic pathways, primarily through its interaction with enniatin synthetase. This enzyme catalyzes the formation of enniatin C by facilitating the condensation of N-methyl amino acids and hydroxy acids . Enniatin C’s ionophoric properties also influence metabolic flux by altering ion gradients within cells, which can affect various metabolic processes .

Transport and Distribution

Enniatin C is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, facilitating its transport across cell membranes . Enniatin C can also cross the blood-brain barrier, potentially leading to neurotoxic effects .

Subcellular Localization

Enniatin C’s subcellular localization is influenced by its ionophoric properties and interactions with cellular membranes. The compound is often found in the mitochondria, where it disrupts mitochondrial function by altering membrane permeability . Enniatin C’s ability to target specific cellular compartments is crucial for its biological activity and cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: Enniatin C can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-methylleucine and α-hydroxyisovaleric acid residues . The process includes the use of protecting groups and coupling reagents to ensure the correct formation of the cyclic structure .

Industrial Production Methods: Industrial production of enniatin C often involves fermentation processes using Fusarium species. The fungi are cultured under specific conditions that promote the production of enniatins. The compounds are then extracted and purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Enniatin C undergoes various chemical reactions, including:

Oxidation: Enniatin C can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino acid residues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

類似化合物との比較

Enniatin A: Similar structure but different amino acid residues.

Enniatin B: Another homolog with distinct biological activities.

Beauvericin: Structurally related but with different biological properties.

Uniqueness: Enniatin C is unique due to its specific combination of N-methylleucine and α-hydroxyisovaleric acid residues. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .

特性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICJNWLMJRLFKQ-NHODMIADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19893-23-3 | |

| Record name | Enniatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENNIATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Enniatin C and what is its biological origin?

A1: Enniatin C is a naturally occurring cyclodepsipeptide produced by several species of Fusarium fungi []. Cyclodepsipeptides are cyclic compounds comprising both amino acid and hydroxy acid residues.

Q2: How is the chemical structure of Enniatin C confirmed?

A2: The structure of Enniatin C has been confirmed through total synthesis [, ]. Researchers synthesized Enniatin C and two related compounds, Bassianolide and Decabassianolide, to compare their properties and confirm the structural assignments. This involved step-by-step assembly of the molecule followed by cyclization to form the final ring structure. Additionally, X-ray crystallography studies provided detailed insights into the three-dimensional structure of Enniatin C [].

Q3: Are there efficient methods to synthesize Enniatin C in the laboratory?

A3: Yes, recent advances in synthetic chemistry have led to the development of efficient methods for Enniatin C synthesis. Flow chemistry, a technique where reactions are performed in a continuously flowing stream, has been successfully employed to synthesize Enniatin C and other related cyclodepsipeptides []. This approach allows for quicker reactions, higher yields, and greater control over reaction conditions compared to traditional batch methods.

Q4: How can I analyze a sample to determine if Enniatin C is present?

A4: Early research utilized paper chromatography to separate and identify Enniatin C from other closely related Enniatin variants []. This method exploited the differential migration of N-methylated amino acids, characteristic components of Enniatin molecules, on a paper substrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)